Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate
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Overview
Description
Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H14BrNO3. It is a derivative of isoindoline, a bicyclic compound that is part of many biologically active molecules. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate typically involves the bromination of isoindoline derivatives followed by esterification. One common method involves the reaction of 4-bromoisoindoline-1,3-dione with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Ester hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Nucleophilic substitution: Substituted isoindoline derivatives.
Reduction: Tert-butyl 4-bromo-1-hydroxyisoindoline-2-carboxylate.
Ester hydrolysis: 4-bromo-1-oxoisoindoline-2-carboxylic acid.
Scientific Research Applications
Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: In the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine atom and carbonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-bromo-1-oxoisoindoline-2-carboxylate: Similar structure but with bromine at a different position.
Tert-butyl 6-bromoindoline-1-carboxylate: Lacks the carbonyl group at the 2-position.
4-bromo-1-oxoisoindoline-2-carboxylic acid: The non-esterified form of the compound.
Uniqueness
Tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 7-bromo-3-oxo-1H-isoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-9-8(11(15)16)5-4-6-10(9)14/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYDNTZMVORVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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